(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid
CAS No.: 765861-74-3
Cat. No.: VC18491715
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 765861-74-3 |
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Molecular Formula | C6H10N2O3 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H10N2O3/c1-8(2)4-3(6(10)11)7-5(4)9/h3-4H,1-2H3,(H,7,9)(H,10,11)/t3-,4+/m0/s1 |
Standard InChI Key | RKGGJGIVVYNZPW-IUYQGCFVSA-N |
Isomeric SMILES | CN(C)[C@@H]1[C@H](NC1=O)C(=O)O |
Canonical SMILES | CN(C)C1C(NC1=O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid, reflects its stereochemical configuration and functional groups:
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A four-membered azetidine ring with a carbonyl group at position 4.
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A dimethylamino (-N(CH₃)₂) substituent at position 3.
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A carboxylic acid (-COOH) group at position 2.
Calculated Molecular Formula: C₆H₁₀N₂O₃.
Molecular Weight: 158.16 g/mol (theoretical).
Stereochemistry: The (2S,3R) configuration introduces chirality, which is critical for interactions with biological targets and asymmetric synthesis.
The azetidine ring’s strain and the electron-withdrawing oxo group influence reactivity, while the dimethylamino moiety enhances solubility in polar solvents. Theoretical predictions suggest a planar conformation for the azetidine ring, with the carboxylic acid and dimethylamino groups adopting equatorial positions to minimize steric hindrance .
Synthesis and Stereochemical Control
β-Lactam-Based Synthetic Routes
Azetidine derivatives are often synthesized via β-lactam intermediates. For example, Núñez-Villanueva et al. (2011) demonstrated the conversion of ornithine-derived β-lactams to seven-membered oxoazepane amino acids via Pd-C–catalyzed hydrogenolysis and intramolecular lactam rearrangement . While this study focused on oxoazepanes, analogous methods could apply to azetidines:
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Cyclization: Protected amino acids (e.g., Boc-Orn(Z)-OH) undergo cyclization to form β-lactams.
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Ring Expansion/Contraction: Controlled ring manipulation could yield the azetidine core.
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Functionalization: Introducing the dimethylamino group via nucleophilic substitution or reductive amination.
Key Challenge: Maintaining stereochemical integrity during ring closure and functionalization. Enzymatic resolution or asymmetric catalysis (e.g., organocatalysts) may mitigate racemization .
Patent-Based Approaches
A Chinese patent (CN111808040A) describes multi-configuration synthesis of oxazolidine-4-carboxylic acids using stereoselective cyclization and crystallization . Although targeting oxazolidines, the methodology—such as chiral auxiliary use and kinetic resolution—could adapt to azetidine synthesis.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its strained ring and functional groups:
Reaction Type | Reagents/Conditions | Hypothetical Products |
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Oxidation | KMnO₄, CrO₃ | Dicarboxylic acids or keto-derivatives |
Reduction | LiAlH₄, NaBH₄ | Alcohols or amines |
Amide Coupling | EDCI/HOBt, DCC | Peptide-like conjugates |
N-Alkylation | Alkyl halides, base | Quaternary ammonium derivatives |
The dimethylamino group’s basicity may facilitate protonation in acidic environments, altering solubility and reactivity.
Industrial and Synthetic Applications
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